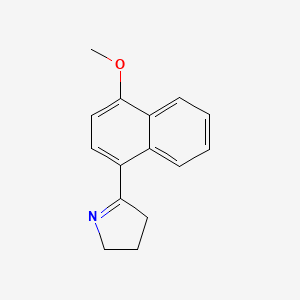
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole: (4-Methoxy-naphthalen-1-yl)-acetic acid , is a chemical compound with the molecular formula C13H12O3. Its IUPAC name is (4-methoxy-1-naphthyl)acetic acid . This compound features a pyrrole ring fused to a naphthalene moiety, and the methoxy group at the 4-position of the naphthalene ring enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole. One common approach involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate amine (such as pyrrole) under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by reduction to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the aldehyde or ketone functionality may yield secondary or tertiary alcohols.
Substitution: The methoxy group can be substituted under appropriate conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in aprotic solvents.
Substitution: Strong bases (e.g., sodium hydroxide, potassium hydroxide) in polar solvents.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the aldehyde group yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity and
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
5-(4-methoxynaphthalen-1-yl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H15NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3 |
InChI-Schlüssel |
GRVFDXXYOSJRCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
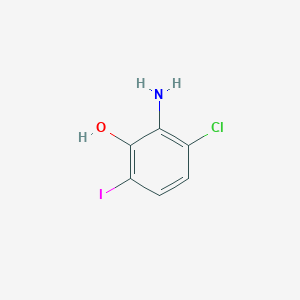

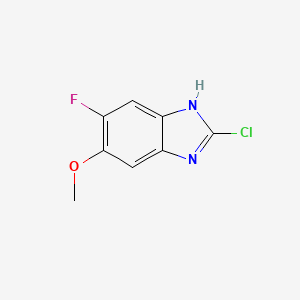
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
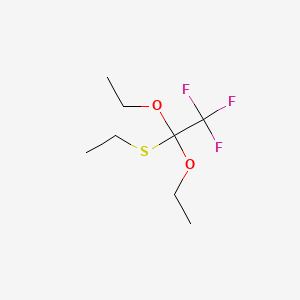

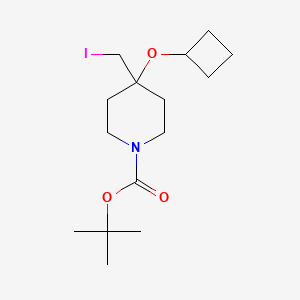
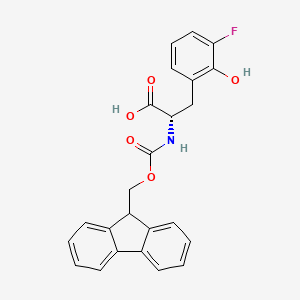
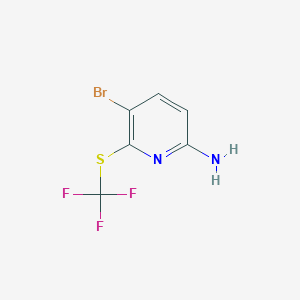

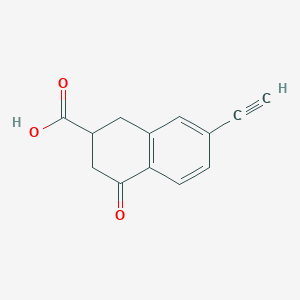
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
